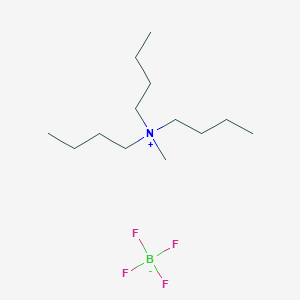

Tributylmethylammonium tetrafluoroborate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

69444-48-0 |

|---|---|

Molecular Formula |

C13H30BF4N |

Molecular Weight |

287.19 g/mol |

IUPAC Name |

tributyl(methyl)azanium;tetrafluoroborate |

InChI |

InChI=1S/C13H30N.BF4/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;2-1(3,4)5/h5-13H2,1-4H3;/q+1;-1 |

InChI Key |

QZLWACNYEXKXKP-UHFFFAOYSA-N |

Canonical SMILES |

[B-](F)(F)(F)F.CCCC[N+](C)(CCCC)CCCC |

Origin of Product |

United States |

Foundational & Exploratory

The Definitive Technical Guide to Methyltributylammonium Tetrafluoroborate (MTBABF4)

Executive Summary

Methyltributylammonium tetrafluoroborate (MTBABF4) is a specialized quaternary ammonium salt distinguished by its asymmetric cation structure. Unlike its symmetrical counterpart, tetrabutylammonium tetrafluoroborate (TBABF4), the introduction of a methyl group disrupts the crystalline lattice energy, resulting in enhanced solubility in aprotic solvents and a modified melting point profile. This compound serves as a critical supporting electrolyte in high-voltage electrochemical capacitors and as a phase-transfer catalyst in organic synthesis.[1]

This guide provides a rigorous analysis of MTBABF4, covering its structural properties, validated synthesis protocols, and electrochemical applications.[2][3]

Part 1: Chemical Identity & Structural Analysis[1]

Fundamental Properties

The asymmetry of the methyltributylammonium cation is the defining feature that governs its physicochemical behavior.

| Property | Specification |

| IUPAC Name | N-Methyl-N,N-dibutylbutan-1-aminium tetrafluoroborate |

| Common Name | Methyltributylammonium tetrafluoroborate (MTBABF4) |

| CAS Number | 69444-48-0 |

| Molecular Formula | C₁₃H₃₀BF₄N |

| Molecular Weight | 287.19 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | High in Acetonitrile (ACN), Propylene Carbonate (PC), γ-Butyrolactone (GBL) |

Structural Visualization

The following diagram illustrates the ionic connectivity. The steric bulk of the three butyl chains shields the positive charge on the nitrogen, while the smaller methyl group introduces asymmetry, reducing the melting point relative to symmetrical analogs.

Figure 1: Structural connectivity of the Methyltributylammonium cation and Tetrafluoroborate anion.

Part 2: Synthesis & Purification Protocols[1][2][3][4][5]

High-purity MTBABF4 is essential for electrochemical applications, as halide impurities can cause parasitic reactions and anodic corrosion.[1] The synthesis follows a two-step mechanism: Quaternization followed by Anion Exchange .[1]

Step 1: Quaternization (Precursor Synthesis)

Reaction: Tributylamine + Methyl Iodide

-

Rationale: Methyl iodide is a highly reactive alkylating agent, ensuring complete conversion of the tertiary amine.

-

Safety Note: Methyl iodide is a neurotoxin and suspected carcinogen. Perform all operations in a certified fume hood.

Protocol:

-

Dissolve 1.0 eq of Tributylamine in dry acetonitrile (0.5 M concentration).

-

Cool the solution to 0°C in an ice bath.

-

Add 1.1 eq of Methyl Iodide dropwise to control the exotherm.

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

Precipitate the iodide salt by adding cold diethyl ether.

-

Filter and dry the white solid (MTBAI) under vacuum.[3]

Step 2: Anion Exchange (Metathesis)

Reaction: MTBAI + NaBF₄

-

Rationale: Aqueous metathesis is preferred due to the solubility difference. NaI is highly soluble in water, whereas MTBABF4 can be extracted into an organic phase (like Dichloromethane) or recrystallized.

Protocol:

-

Dissolve the MTBAI precursor in minimal deionized water.

-

Prepare a saturated solution of Sodium Tetrafluoroborate (NaBF₄) (1.2 eq) in water.

-

Mix the two aqueous solutions; stir vigorously for 1 hour.

-

Extraction: Extract the mixture with Dichloromethane (DCM). The MTBABF4 transfers to the organic layer; NaI remains in the aqueous phase.

-

Wash the DCM layer 3x with deionized water to remove trace halides.

-

Dry the organic layer over anhydrous Magnesium Sulfate (MgSO₄).

-

Evaporate the solvent to yield crude MTBABF4.

Purification (Recrystallization)

For electrochemical grade (>99.5% purity), recrystallization is mandatory to remove trace water and halides.

-

Dissolve the crude solid in a minimum amount of hot Ethanol or Isopropanol.

-

Allow to cool slowly to room temperature, then to 4°C.

-

Filter the crystals and wash with cold ether.

-

Critical Step: Dry in a vacuum oven at 80°C for 24 hours to remove lattice water.

Part 3: Electrochemical Applications & Stability[1][6][7][8]

MTBABF4 is primarily utilized as a supporting electrolyte in Electric Double-Layer Capacitors (EDLCs) and high-voltage batteries.[1] Its electrochemical stability window (ESW) is a key performance metric.

Electrochemical Stability Window (ESW)

The BF₄⁻ anion offers high anodic stability, while the quaternary ammonium cation provides cathodic stability.

-

Anodic Limit: ~ +4.5 V vs. Li/Li⁺ (limited by anion oxidation).

-

Cathodic Limit: ~ -2.5 V vs. Ag/Ag⁺ (limited by cation reduction).[1]

-

Total Window: Approximately 6.0 V in Acetonitrile.[1]

Application Workflow: Supercapacitor Electrolyte Formulation

The following diagram details the logic flow for formulating an electrolyte using MTBABF4.

Figure 2: Workflow for preparing electrochemical-grade electrolyte solutions.

Comparative Analysis

Why choose MTBABF4 over standard Tetrabutylammonium Tetrafluoroborate (TBABF4)?

| Feature | MTBABF4 (Asymmetric) | TBABF4 (Symmetric) | Advantage |

| Solubility (Propylene Carbonate) | High (>1.5 M) | Moderate (~1.0 M) | Higher power density capability |

| Low-Temp Performance | Excellent | Good | Better conductivity at -30°C |

| Lattice Energy | Lower | Higher | Easier dissolution |

References

-

PubChem. Tributylmethylammonium tetrafluoroborate - Compound Summary. National Library of Medicine. Available at: [Link][1]

- Ue, M.Electrochemical Properties of Quaternary Ammonium Salts for Electrochemical Capacitors. Journal of the Electrochemical Society. (Foundational text on asymmetric ammonium salts).

-

NIST. Tetrabutylammonium tetrafluoroborate Properties. (Comparative data source). Available at: [Link][1]

Sources

Physicochemical Mechanics of N1444 BF4 Based Electrolytes

Topic: Viscosity of N1444 BF4 Based Electrolytes Content Type: In-depth Technical Guide Audience: Researchers, Electrochemical Scientists, and R&D Engineers

Executive Summary & Chemical Identity

Tributylmethylammonium Tetrafluoroborate (N1444 BF4) represents a specialized class of quaternary ammonium salts used primarily as supporting electrolytes in high-voltage electrochemical double-layer capacitors (EDLCs) and specialized lithium-ion battery formulations.

Unlike its symmetric counterparts—Tetraethylammonium (

This guide dissects the viscosity mechanics of N1444 BF4 electrolytes, a property directly governing ionic mobility (

Chemical Structure[1][2]

-

Cation: Tributylmethylammonium (

) -

Anion: Tetrafluoroborate (

)[1][2] -

Physical State (Pure): White crystalline solid (Melting Point > 100°C).

-

Electrolyte Form: Solution (typically 1.0 M) in Acetonitrile (ACN) or Propylene Carbonate (PC).

Viscosity Mechanics: Theory & Causality

Viscosity (

The Role of Cation Asymmetry

The N1444 cation possesses one short methyl group and three longer butyl chains.

-

Hydrodynamic Radius: The methyl group reduces the effective Stokes radius compared to the bulky

(TBA), theoretically increasing ionic mobility. -

Solvation Shell Disruption: In high-dielectric solvents like PC, the asymmetric shape of N1444 disrupts the solvent's local ordering more effectively than symmetric ions. This "structure-breaking" effect can lead to lower relative viscosities at high concentrations compared to symmetric analogs, as described by the Jones-Dole equation.

Solvent-Dependent Behavior

The base viscosity is dictated by the solvent, while the salt acts as a modifier.

| Solvent | Base Viscosity ( | Interaction Mechanism |

| Acetonitrile (ACN) | ~0.34 mPa·s | Low Viscosity: Weak ion-solvent coordination allows N1444 BF4 to achieve high conductivity (>50 mS/cm). Viscosity increases linearly with concentration. |

| Propylene Carbonate (PC) | ~2.50 mPa·s | High Viscosity: Strong dipole interactions. N1444 BF4 significantly increases viscosity due to the "drag" of the large solvation shell. |

Temperature Dependence (Arrhenius vs. VTF)

-

Dilute Solutions (ACN): Follow Arrhenius behavior . The activation energy (

) for viscous flow is constant. -

Concentrated/Viscous Solvents (PC): Often require the Vogel-Tammann-Fulcher (VTF) equation due to free volume limitations at lower temperatures.

Comparative Data Analysis

The following table synthesizes viscosity data for N1444 BF4 electrolytes compared to industry standards. Values are derived from comparative rheological studies of quaternary ammonium salts.

Table 1: Viscosity (

| Electrolyte System | Viscosity ( | Conductivity ( | Electrochemical Window [V] |

| N1444 BF4 in ACN | ~0.65 | ~54 | ~5.0 |

| TEA BF4 ( | 0.60 | 58 | 4.8 |

| TBA BF4 ( | 0.82 | 42 | 5.2 |

| N1444 BF4 in PC | ~3.8 | ~12 | ~5.1 |

| TEA BF4 ( | 3.4 | 13 | 4.9 |

Note: N1444 offers a "Goldilocks" compromise—higher conductivity/lower viscosity than TBA (N4444) while offering better solubility and wider voltage stability than TEA (N2222).

Experimental Protocol: Viscosity Measurement

To ensure data integrity (Trustworthiness), the following protocol employs a self-validating design using a Cone-and-Plate Rheometer. This method minimizes sample volume and prevents moisture contamination, which is critical for hygroscopic BF4 salts.

Reagents & Preparation

-

Salt Drying: Dry N1444 BF4 powder under vacuum at 80°C for 24 hours. (Target

ppm). -

Solvent: Use anhydrous ACN or PC (water content

ppm). -

Mixing: Dissolve salt in an Argon-filled glovebox. Exothermic heat is negligible for N1444, but stir until optical clarity is achieved.

Measurement Workflow (Rheometry)

Caption: Workflow for determining Newtonian viscosity of electrolyte solutions. Critical checkpoints (Red) ensure sample homogeneity and measurement validity.

Mechanistic Visualization: Ion Transport

The viscosity directly impedes ion transport. In N1444 BF4 electrolytes, the transport mechanism is dominated by vehicular migration , where the ion moves with its solvation shell.

Caption: The Walden relationship visualizes how solvent viscosity acts as the primary drag force on the N1444 and BF4 ions, dictating the final conductivity.

References

-

Tetrabutylammonium Tetrafluoroborate Properties. NIST Chemistry WebBook. [Link]

-

Viscosity and Density of Solutions of Tetraalkylammonium Salts in Propylene Carbonate. ResearchGate/Journal of Chemical Thermodynamics. [Link]

-

Electrochemical Performance of Pyridinium and Ammonium BF4 Electrolytes. International Journal of Electrochemical Science. [Link]

-

Ionic Liquid and Electrolyte Viscosity Correlations (N1444 vs N1114). Journal of Physical Chemistry B. [Link]

Sources

Methodological & Application

Application Note: Preparation of High-Purity Tributylmethylammonium Tetrafluoroborate (TBMABF₄) Electrolyte

This Application Note provides a rigorous, field-validated protocol for the preparation of Tributylmethylammonium Tetrafluoroborate (TBMABF₄) electrolyte solutions. Unlike the symmetric Tetrabutylammonium Tetrafluoroborate (TBATFB), the asymmetric TBMABF₄ cation offers unique solubility profiles and ion mobility characteristics, making it a critical candidate for high-voltage supercapacitors and specialized electrochemical syntheses.

Executive Summary & Technical Rationale

The performance of an electrochemical system is often limited by the purity and stability of the supporting electrolyte. This compound (TBMABF₄) is preferred over symmetric analogs (like TBATFB) in specific applications due to its asymmetric cation structure , which can disrupt lattice energy, potentially lowering the melting point and enhancing solubility in co-solvent systems.

However, commercial TBMABF₄ often contains halide impurities (Br⁻, Cl⁻) from its precursor synthesis and significant moisture due to hygroscopicity. These impurities cause parasitic side reactions, narrow the electrochemical stability window (ESW), and corrode electrode materials. This protocol focuses on a purification-first approach to ensure a wide ESW (> 5.0 V) and low background current.

Materials & Equipment

Reagents

| Component | Grade | Specification | Role |

| TBMABF₄ Salt | Tech/Synthesis | Crude starting material | Electrolyte Salt |

| Acetonitrile (ACN) | HPLC/Electronic | Water < 10 ppm | Primary Solvent |

| Propylene Carbonate (PC) | Anhydrous | Water < 20 ppm | Alternative Solvent (High Voltage) |

| Acetone | ACS Reagent | ≥ 99.5% | Purification Solvent (Dispersion) |

| 2-Propanol (IPA) | ACS Reagent | ≥ 99.5% | Wash Solvent |

| Alumina (Neutral) | Activated | Brockmann I | Solvent Polishing |

Equipment

-

Glovebox: Argon atmosphere (< 0.5 ppm O₂, < 0.5 ppm H₂O).

-

Vacuum Oven: Capable of 105°C at < 1 mbar.

-

Schlenk Line: For air-free transfers outside the glovebox.

-

Karl Fischer Titrator: Coulometric (for < 100 ppm water detection).

-

Potentiostat: For Cyclic Voltammetry (CV) validation.

Phase 1: Salt Purification Protocol

Rationale: Commercial TBMABF₄ is often supplied as a solid mass containing trapped halides. Simple vacuum drying is insufficient. We utilize a dispersion-displacement method to remove impurities.

Step-by-Step Purification

-

Dispersion:

-

Place 50 g of crude TBMABF₄ into a 500 mL Erlenmeyer flask.

-

Add 100 mL of Acetone .

-

Stir magnetically at 20°C for 3–5 hours.

-

Mechanism: TBMABF₄ is sparingly soluble/dispersible in acetone, while many organic impurities remain in the solution phase. This creates a suspension rather than a full solution, allowing surface cleaning of the crystals.

-

-

Filtration & Washing:

-

Filter the suspension using a sintered glass funnel (frit porosity M) under vacuum.

-

Critical Step: Wash the filter cake immediately with 50 mL of cold 2-Propanol (IPA) .

-

Why IPA? IPA effectively displaces residual acetone and removes remaining halide traces without dissolving the bulk salt significantly.

-

-

Drying:

-

Transfer the wet cake to a vacuum oven.

-

Dry at 105°C under vacuum (< 1 mbar) or nitrogen flow for 12 hours .

-

Target: Moisture content < 20 ppm.

-

Phase 2: Electrolyte Formulation

Note: All steps in this phase should ideally be performed inside an Argon-filled glovebox.

Solvent Preparation (Polishing)

Even "anhydrous" solvents can pick up moisture.

-

Pass the solvent (ACN or PC) through a column of activated neutral alumina inside the glovebox immediately before use.

-

Validation: Test a 1 mL aliquot via Karl Fischer titration. Result must be < 10 ppm H₂O .

Dissolution & Degassing

-

Weighing: Calculate the mass required for a 1.0 M solution.

-

MW of TBMABF₄ ≈ 287.1 g/mol (verify batch CoA).

-

For 100 mL of 1.0 M solution: Weigh 28.71 g of purified TBMABF₄.

-

-

Mixing: Add the salt to a volumetric flask. Fill halfway with the polished solvent. Swirl until fully dissolved (endothermic process; solution may cool).

-

Final Volume: Allow solution to return to room temperature (25°C) before filling to the mark.

-

Degassing (If outside glovebox): Sparge with ultra-high purity Helium or Argon for 15 minutes to remove dissolved O₂.

Quality Control & Validation

Before using the electrolyte in critical experiments, it must pass the following "Go/No-Go" criteria.

| Test | Method | Acceptance Criteria |

| Water Content | Coulometric Karl Fischer | < 20 ppm (Strict) |

| Electrochemical Window | Cyclic Voltammetry (GC vs. Ag/Ag⁺) | > 5.0 V width (e.g., -2.5V to +2.5V) |

| Background Current | CV at 100 mV/s | < 10 µA/cm² (capacitive only) |

| Appearance | Visual Inspection | Clear, colorless, no precipitate |

Process Visualization

The following diagram illustrates the critical purification and formulation workflow to ensure reproducibility.

Figure 1: Workflow for the purification of TBMABF₄ salt and subsequent electrolyte formulation.

Troubleshooting Guide

-

Issue: High Background Current in CV.

-

Cause: Likely halide contamination (oxidation waves near +1.0 V vs Ag/Ag⁺).

-

Solution: Repeat the Acetone/IPA wash cycle. Halides are tenacious.

-

-

Issue: Salt Precipitation.

-

Cause: Saturation limit reached at low temperatures.

-

Solution: TBMABF₄ has high solubility, but if using >1.5 M concentrations, ensure temperature is maintained > 20°C.

-

-

Issue: Yellow Discoloration.

-

Cause: Decomposition of amine impurities or solvent degradation.

-

Solution: Discard solution. Re-polish solvent with fresh alumina.

-

References

-

Ue, M. et al. (2002). Electrochemical Properties of Quaternary Ammonium Salts for Electrochemical Capacitors. Journal of the Electrochemical Society. Link

-

Shimizu, M. et al. (2005). Method of purifying quaternary alkylammonium salt. European Patent EP1505057B1. Link

-

Xu, K. (2004). Nonaqueous Liquid Electrolytes for Lithium-Based Rechargeable Batteries. Chemical Reviews. Link

-

Sigma-Aldrich. (2025). Tetrabutylammonium tetrafluoroborate Product Specification. Link

Using methyltributylammonium tetrafluoroborate in cyclic voltammetry

An Application Guide to the Use of Tetrabutylammonium Tetrafluoroborate as a Supporting Electrolyte in Cyclic Voltammetry

Authored by: Senior Application Scientist

Abstract

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of tetrabutylammonium tetrafluoroborate (TBATFB) as a supporting electrolyte in cyclic voltammetry (CV). Cyclic voltammetry is a powerful electrochemical technique for investigating the redox properties of chemical compounds, offering critical insights into metabolic pathways, oxidative stress potential, and mechanisms of action for drug candidates.[1] The selection of an appropriate supporting electrolyte is paramount for the acquisition of reliable and reproducible data. This guide details the fundamental principles, key advantages, and step-by-step protocols for the effective use of TBATFB in non-aqueous electrochemical studies, emphasizing the causal relationships behind experimental choices to ensure scientific rigor and self-validating methodologies.

The Foundational Role of the Supporting Electrolyte in Cyclic Voltammetry

In cyclic voltammetry, the medium in which the experiment is conducted must facilitate efficient charge transfer to allow for the accurate measurement of an analyte's redox behavior. Organic solvents, commonly used to dissolve a wide range of pharmaceutical and chemical compounds, are typically poor conductors of electricity. The primary role of a supporting electrolyte, such as TBATFB, is to be dissolved at a high concentration (typically 0.1 M) to increase the ionic conductivity of the solution.[1][2] This serves two critical functions:

-

Minimization of Ohmic Drop (iR Drop): By making the solution conductive, the electrolyte ensures that the potential applied by the potentiostat is experienced uniformly at the working electrode surface.[1] Without it, a significant portion of the applied potential would be lost in overcoming the solution's resistance, leading to distorted and inaccurate voltammograms.[1][3]

-

Control of Mass Transport: The movement of the electroactive analyte to the electrode surface is governed by diffusion, migration, and convection.[4] For quantitative analysis using theoretical frameworks like the Randles-Sevcik equation, it is crucial that mass transport is dominated by diffusion.[4][5] A high concentration of the "indifferent" or inert supporting electrolyte ensures that the vast majority of charge migration in the electric field is carried by the electrolyte ions, effectively suppressing the migration of the charged analyte.[5][6] This allows for the study of diffusion-controlled electrochemical processes.

Methyltributylammonium tetrafluoroborate and its close, more commonly used analogue, tetrabutylammonium tetrafluoroborate (TBATFB), are quaternary ammonium salts that are exceptionally well-suited for this purpose in non-aqueous systems due to their unique combination of properties.[1][2]

Physicochemical Properties of Tetrabutylammonium Tetrafluoroborate (TBATFB)

TBATFB is a white, crystalline solid that is commercially available in high-purity grades suitable for electrochemical analysis.[1][2] Its properties make it a preferred choice for a wide range of applications.

| Property | Value | Source(s) |

| Chemical Formula | C₁₆H₃₆BF₄N | [2][7][8][9] |

| Molecular Weight | 329.27 g/mol | [2][7][8][9][10] |

| Appearance | White to off-white crystalline powder or crystals | [1][2] |

| Melting Point | 155 - 164 °C | [2][7][10] |

| Solubility | Soluble in many organic solvents (e.g., acetonitrile, DMF, DMSO, acetone, dichloromethane); sparingly soluble in water. | [2][11] |

| Key Characteristic | Hygroscopic; requires drying before use. | [2] |

Core Rationale: Why Choose TBATFB for Cyclic Voltammetry?

The selection of TBATFB is based on a set of advantageous properties that ensure the integrity of the electrochemical measurement. The following diagram illustrates the logical relationship between its intrinsic characteristics and the resulting experimental benefits.

Caption: Logical flow from TBATFB properties to reliable CV data.

-

Wide Electrochemical Window: TBATFB is electrochemically stable over a broad potential range in common organic solvents.[1][2] This is arguably its most significant advantage, as it allows researchers to investigate analytes that are either very difficult to oxidize or very difficult to reduce without the electrolyte itself undergoing a redox reaction that would obscure the analyte's signal.

-

Chemical Inertness: The tetrabutylammonium cation and the tetrafluoroborate anion are non-reactive and non-coordinating, preventing unwanted side reactions with the analyte or solvent.

-

High Purity and Low Water Content: Commercially available electrochemical grades of TBATFB ensure minimal interference from impurities.[2] However, the salt is hygroscopic and must be thoroughly dried before use, as water can significantly alter the electrochemical behavior of analytes in organic solvents.[6][12]

Experimental Workflow and Protocols

The following diagram outlines the comprehensive workflow for a typical cyclic voltammetry experiment using TBATFB. Detailed protocols for each major stage are provided below.

Caption: Standard experimental workflow for CV using TBATFB.

Protocol 1: Preparation of 0.1 M TBATFB Electrolyte Solution

This protocol describes the preparation of a standard 0.1 M solution of TBATFB, typically in acetonitrile (ACN) or N,N-dimethylformamide (DMF).

A. Materials and Equipment:

-

Tetrabutylammonium tetrafluoroborate (TBATFB), electrochemical grade (≥99%)

-

Anhydrous solvent (e.g., ACN, DMF)

-

Analytical balance

-

Volumetric flasks and appropriate glassware

-

Vacuum oven

-

Magnetic stirrer (optional)

-

Inert atmosphere glovebox (recommended)

B. Pre-Protocol Preparations:

-

Dry the Electrolyte: TBATFB is hygroscopic.[2][6] Dry the required amount of salt in a vacuum oven for at least 12-24 hours at 60-80 °C to remove absorbed moisture.[12] Allow it to cool to room temperature in a desiccator before weighing.

-

Glassware Preparation: Ensure all glassware is scrupulously clean and oven-dried to eliminate any residual water or contaminants.[12]

-

Solvent Purity: Use high-purity, anhydrous grade solvent. Impurities or water in the solvent can introduce interfering peaks in the voltammogram.[13]

C. Step-by-Step Procedure:

-

Calculation: Determine the mass of TBATFB needed using the formula: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) Example (for 50 mL of 0.1 M solution): Mass = 0.1 mol/L × 0.050 L × 329.27 g/mol = 1.646 g.[12]

-

Weighing: Accurately weigh the calculated mass of the dried TBATFB. If possible, perform this step in a glovebox to minimize moisture exposure.

-

Dissolution: Transfer the weighed solid into the desired size volumetric flask. Add approximately 70-80% of the final volume of anhydrous solvent.[12]

-

Mixing: Gently swirl the flask or use a magnetic stirrer to completely dissolve the solid.[12] Sonication may be used carefully to aid dissolution.

-

Final Volume Adjustment: Once the solid is fully dissolved and the solution has returned to room temperature, carefully add the anhydrous solvent up to the calibration mark of the volumetric flask.

-

Homogenization & Storage: Cap the flask and invert it multiple times to ensure a homogeneous solution. Transfer to a clean, dry storage bottle with a tight-fitting cap. Store in a dark, dry place, preferably under an inert atmosphere.

Protocol 2: Performing a Cyclic Voltammetry Measurement

This protocol assumes a standard three-electrode setup.

A. Equipment:

-

Potentiostat

-

Electrochemical cell

-

Working Electrode (WE), e.g., Glassy Carbon, Platinum, Gold

-

Reference Electrode (RE), e.g., Ag/Ag⁺ or a pseudo-reference electrode

-

Counter (Auxiliary) Electrode (CE), e.g., Platinum wire

-

Inert gas (Argon or Nitrogen) with a purging line

B. Step-by-Step Procedure:

-

Working Electrode Preparation: The WE surface must be clean and smooth to ensure reproducible electron transfer.[14] Polish the electrode according to the manufacturer's instructions (e.g., using alumina slurries of decreasing particle size), then rinse thoroughly with deionized water followed by the anhydrous solvent to be used in the experiment. Dry the electrode completely.[1]

-

Cell Assembly: Assemble the electrochemical cell, placing the polished WE, RE, and CE into the cell. Add the prepared 0.1 M TBATFB electrolyte solution, ensuring the electrodes are immersed to an appropriate depth.[1]

-

Deoxygenation: Dissolved oxygen is electroactive and produces interfering reduction peaks. Purge the solution by bubbling a gentle stream of inert gas (N₂ or Ar) through it for at least 15-20 minutes.[1] After purging, maintain a blanket of the inert gas over the solution's surface for the duration of the experiment to prevent oxygen from re-dissolving.

-

Background Scan: Before adding the analyte, run a cyclic voltammogram of the electrolyte solution alone. This "blank" scan serves two purposes: it confirms the absence of interfering impurities and establishes the practical electrochemical window of the solvent-electrolyte system. The resulting voltammogram should be a relatively flat line with only capacitive current.[13]

-

Analyte Addition: Introduce a small, known amount of the analyte into the cell to achieve the desired concentration, typically in the range of 0.1 to 5 mM.[6] Mix gently to ensure homogeneity.

-

Data Acquisition: Perform the cyclic voltammetry scan over the desired potential range. It is common practice to run scans at several different scan rates (e.g., 25, 50, 100, 200 mV/s) to investigate the nature of the redox process.[14]

-

Post-Experiment Cleaning: After the experiment, remove the electrodes and rinse them thoroughly with the solvent to prevent analyte adsorption and contamination in future experiments.[4]

References

- Vertex AI Search. (n.d.). Concerns about solvents, electrolytes and reference electrodes in cyclic voltammetry.

- Journal of Chemical Education. (2017, November 3). A Practical Beginner's Guide to Cyclic Voltammetry.

- IIT Kanpur. (2017, November 3). A Practical Beginner's Guide to Cyclic Voltammetry.

- ACS Publications. (2009, June 2). How Much Supporting Electrolyte Is Required to Make a Cyclic Voltammetry Experiment Quantitatively “Diffusional”? A Theoretical and Experimental Investigation. The Journal of Physical Chemistry C.

- BenchChem. (n.d.). Application Notes and Protocols: Tetrabutylammonium Tetrafluoroborate (TBATFB) as a Supporting Electrolyte in Cyclic Voltammetry.

- BenchChem. (2025, December). Application Notes and Protocols for the Preparation of 0.1 M TBATFB Solution in DMF for Electrochemical Studies.

- ChemicalBook. (n.d.). Tetrabutylammonium tetrafluoroborate - Safety Data Sheet.

- ChemBK. (2024, April 10). tetrabutylammonium tetrafluoroborate.

- Sinocure Chemical Group. (2025, May 19). Tetrabutylammonium tetrafluoroborate TBATFB CAS 429-42-5.

- ResearchGate. (2019, October 10). Cyclic Voltammetry: Small peaks near 0V in electrolyte solution without analyte?

- PubChem. (n.d.). Tetrabutylammonium Tetrafluoroborate.

- Sigma-Aldrich. (n.d.). Tetrabutylammonium tetrafluoroborate 99%.

- NIST WebBook. (n.d.). Tetrabutylammonium tetrafluoroborate.

- MSU Chemistry. (n.d.). EXPERIMENT 5. CYCLIC VOLTAMMETRY.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. iitk.ac.in [iitk.ac.in]

- 5. pubs.acs.org [pubs.acs.org]

- 6. kubiak.ucsd.edu [kubiak.ucsd.edu]

- 7. Tetrabutylammonium tetrafluoroborate - Safety Data Sheet [chemicalbook.com]

- 8. Tetrabutylammonium Tetrafluoroborate | C16H36BF4N | CID 67932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Tetrabutylammonium tetrafluoroborate [webbook.nist.gov]

- 10. 99%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 11. chembk.com [chembk.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

Troubleshooting & Optimization

Technical Support Center: Tributylmethylammonium Tetrafluoroborate (TBMA-BF4) Purification

Case ID: TBMA-BF4-H2O-REMOVAL

Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

Welcome to the Technical Support Center

You are accessing this guide because your electrochemical window is narrowing, your background currents are high, or your catalysis yields are inconsistent. In 90% of cases involving Tributylmethylammonium Tetrafluoroborate (TBMA-BF4) , the culprit is moisture.

TBMA-BF4 is a hygroscopic quaternary ammonium salt.[1] While the tetrafluoroborate (

This guide provides a self-validating workflow to remove water impurities, ensuring your salt meets the rigorous standards required for non-aqueous electrochemistry and drug development.

Part 1: Diagnostic Hub – "Is My Salt Wet?"

Before initiating purification, quantify the problem. Visual inspection is insufficient; TBMA-BF4 can appear as a dry white powder while containing >1000 ppm water.

Q: How do I definitively confirm water contamination without consuming too much sample?

A: Use Cyclic Voltammetry (CV) as your primary diagnostic. While Karl Fischer (KF) titration is the quantitative standard, CV provides a functional assessment of the salt's performance in your specific setup.

Diagnostic Protocol:

-

Dissolve 0.1 M TBMA-BF4 in anhydrous Acetonitrile (MeCN).

-

Perform a CV scan using a Glassy Carbon working electrode (scan rate 100 mV/s).

-

Look for the "Water Signature":

-

Cathodic Limit: A reduction wave appearing around -1.8V to -2.0V vs. Ag/Ag+ . This corresponds to the reduction of trace water (

). -

Anodic Limit: An unexpected increase in background current before the solvent breakdown, often due to the oxidation of hydrolysis products.

-

| Water Content (ppm) | Visual Appearance | Electrochemical Window (vs Ag/Ag+) | Action Required |

| < 20 ppm | Free-flowing white powder | Wide (~ 5.0 V window) | Ready for Use |

| 20 - 100 ppm | White powder, slight clumping | Slight narrowing (< 0.2 V loss) | Vacuum Dry (Method B) |

| > 100 ppm | Sticky or "wet" clumps | Significant reduction waves | Recrystallize (Method A) |

Part 2: Purification Protocols

Choose the method based on your contamination level (see table above).

Method A: Recrystallization (For High Impurity Levels)

Use this when the salt is sticky, yellowed, or has >100 ppm water.

The Logic: TBMA-BF4 is an asymmetric ammonium salt. It is highly soluble in polar aprotic solvents (like Acetone or DCM) but insoluble in non-polar ethers. We utilize this solubility differential to exclude water and organic impurities.

Step-by-Step Workflow:

-

Dissolution: Dissolve the crude TBMA-BF4 in the minimum amount of warm Dichloromethane (DCM) or Acetone (approx. 35-40°C).

-

Tip: If the solution is cloudy, filter it through a 0.2 µm PTFE syringe filter to remove insoluble particulates.

-

-

Precipitation: Slowly add anhydrous Diethyl Ether (the anti-solvent) to the stirring solution until a persistent cloudiness (turbidity) appears.

-

Ratio: Typically 1:3 (Solvent:Anti-solvent).

-

-

Crystallization: Place the flask in a freezer (-20°C) for 4–12 hours. The cold temperature maximizes yield and crystal purity.

-

Collection: Filter the white precipitate rapidly under an inert atmosphere (Nitrogen/Argon) if possible.

-

Wash: Wash the filter cake twice with cold, anhydrous Diethyl Ether.

Method B: High-Vacuum Drying (The Critical Step)

Mandatory after Method A, or as a standalone for minor maintenance.

The Logic: Recrystallization removes bulk contaminants, but the crystal lattice will trap solvent molecules. High-vacuum drying removes these volatiles.

Critical Warning: Do not exceed 100°C . While quaternary ammonium salts are stable, the

Protocol:

-

Place the salt in a drying pistol or vacuum oven.

-

Apply high vacuum (< 1 mbar or < 1 mmHg).

-

Heat to 80°C initially.

-

Maintain for 12–24 hours .

-

Optional: If using a drying pistol, use

as the desiccant in the trap to aggressively scavenge water.

Part 3: Visualization of the Workflow

The following diagram illustrates the decision logic and purification loop.

Caption: Operational workflow for the purification of TBMA-BF4, distinguishing between bulk purification (Recrystallization) and solvent removal (Vacuum Drying).

Part 4: Advanced Troubleshooting & FAQs

Q: My salt turned yellow during drying. Is it ruined?

A: Likely, yes. Cause: Yellowing indicates Hofmann Elimination . At high temperatures (>120°C) or in the presence of strong bases, the tributylmethylammonium cation can decompose into tributylamine and methanol/methyl derivatives. Solution: Discard the batch. In the future, keep drying temperatures strictly below 100°C and ensure the vacuum is deep (< 1 mbar) to lower the energy required for solvent removal.

Q: I see "etching" on my glass drying pistol after use. What happened?

A: You generated Hydrogen Fluoride (HF).

Mechanism:

-

Safety First: Handle that glassware with extreme caution; HF burns are insidious.

-

Process Change: If a salt is "soaking wet," do not heat it immediately. Dry it under vacuum at Room Temperature for 4 hours first to remove bulk water, then ramp the temperature to 80°C.

Q: Can I use Acetone/Hexane instead of DCM/Ether?

A: Yes, but with caveats. TBMA-BF4 is soluble in Acetone.[2] Hexane is a valid anti-solvent, but it is less miscible with Acetone than Ether is with DCM.[2] You may get an "oiling out" effect (where the product separates as a liquid oil rather than a crystal) if the polarity changes too fast. Tip: If "oiling out" occurs, scratch the glass side of the flask with a glass rod to induce nucleation, or reheat and cool more slowly.

Part 5: Storage & Handling

Once purified, TBMA-BF4 is a "moisture magnet."[2]

-

Primary Storage: Inside an Argon-filled glovebox.

-

Secondary Storage: If a glovebox is unavailable, use a desiccator with active silica gel or

, and seal the vial with Parafilm. -

Handling: Never weigh the salt on an open benchtop on a humid day. Weigh quickly or use a closed weighing bottle.

References

-

Purification of Quaternary Alkylammonium Salts. European Patent EP1505057B1. Describes the recrystallization and drying protocols for triethylmethylammonium and this compound salts to achieve <20 ppm water content.

-

Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. Freire, M. G., et al. (2010).[3][4] Journal of Physical Chemistry A. Details the kinetics of BF4 hydrolysis and HF formation in aqueous environments.

-

Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids. O'Mahony, A. M., et al. (2008). Journal of Chemical & Engineering Data. Provides quantitative data on how ppm-level water contamination narrows electrochemical windows.

-

Tetrabutylammonium Tetrafluoroborate Properties & Solubility. Sigma-Aldrich Technical Data. Confirms solubility profiles (soluble in alcohol/acetone, insoluble in ether) applicable to the TBMA analogue.

Sources

- 1. US4269665A - Drying quaternary ammonium compounds - Google Patents [patents.google.com]

- 2. CN1653033A - Method of purifying quaternary alkylammonium salt and quaternary alkylammonium salt - Google Patents [patents.google.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Purification of Tributylmethylammonium Tetrafluoroborate ([TBMim][BF4])

Welcome to the technical support guide for the purification of tributylmethylammonium tetrafluoroborate ([TBMim][BF4]). This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into the recrystallization of this ionic liquid. We move beyond simple protocols to explain the fundamental principles and troubleshoot common issues encountered during purification.

Core Principles: The Challenge of Purifying Ionic Liquids

Ionic liquids (ILs) like this compound present unique purification challenges compared to traditional organic compounds. Their low melting points and tendency to supercool mean they often remain as liquids or oils at temperatures where conventional solids would crystallize.[1] Furthermore, many ILs are hygroscopic, readily absorbing atmospheric moisture, which can inhibit crystallization and introduce impurities.[2][3]

Effective recrystallization hinges on exploiting the solubility differential of the IL and its impurities in a given solvent at varying temperatures. The ideal solvent will fully dissolve the [TBMim][BF4] at an elevated temperature but exhibit poor solubility at lower temperatures, allowing the pure IL to crystallize upon cooling while impurities remain in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: The most prevalent impurities typically originate from the synthesis route. These include unreacted starting materials, such as halide salts (e.g., tributylmethylammonium chloride or bromide), residual reagents from metathesis reactions, water, and colored degradation byproducts.[4][5] Halide impurities are particularly detrimental in electrochemical applications.

Q2: Why did my purification attempt result in a viscous oil instead of solid crystals?

A2: Oiling out is a common issue when purifying low-melting-point salts like ILs.[1] This can be caused by several factors:

-

Cooling too rapidly: This doesn't allow sufficient time for the ordered crystal lattice to form.

-

Insufficient purity: High levels of impurities can disrupt crystal formation.

-

Presence of water: The hygroscopic nature of the salt means absorbed water can act as an impurity, lowering the melting point and preventing crystallization.[2]

-

Inappropriate solvent choice: The solvent may be too good, keeping the IL in solution even at low temperatures.

Q3: How critical is it to use anhydrous solvents and conditions?

A3: It is highly critical. This compound is hygroscopic.[3] The presence of water can lead to the hydrolysis of the tetrafluoroborate anion (BF₄⁻), especially at the elevated temperatures used for dissolution.[2] Furthermore, as mentioned, water can inhibit crystallization. We recommend using anhydrous solvents and handling the material under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

Q4: Can I use a solvent mixture for recrystallization?

A4: Yes, a two-solvent system is often an excellent strategy. This typically involves a "solvent" in which the [TBMim][BF4] is highly soluble and a "non-solvent" or "anti-solvent" in which it is poorly soluble. The IL is dissolved in a minimal amount of the primary solvent, and the anti-solvent is added dropwise until turbidity (cloudiness) persists, indicating the saturation point. Gentle warming to redissolve, followed by slow cooling, can yield high-purity crystals. A mixture of water and methanol has been successfully used for the analogous phosphonium salt.[6]

Recrystallization Workflow for [TBMim][BF4]

Caption: Workflow for the recrystallization of [TBMim][BF4].

Detailed Experimental Protocol: Single Solvent Recrystallization

This protocol provides a generalized methodology. The optimal solvent and temperatures should be determined empirically for your specific batch of crude [TBMim][BF4].

Materials:

-

Crude this compound

-

Anhydrous ethyl acetate (or other suitable solvent, see Table 1)

-

Anhydrous diethyl ether (for washing, optional)

-

Round-bottom flask with reflux condenser

-

Heating mantle with stirrer

-

Buchner funnel and filter flask

-

Vacuum oven

Procedure:

-

Solvent Selection: Place a small amount of crude material in a test tube and add a few drops of the chosen solvent (e.g., ethyl acetate). If it dissolves readily at room temperature, the solvent is unsuitable. If it is sparingly soluble at room temperature but dissolves upon gentle heating, it is a good candidate. For related quaternary ammonium salts, solvents like ethyl acetate, ethanol, and acetonitrile are effective.[7][8]

-

Dissolution: Place the crude [TBMim][BF4] (e.g., 10 g) into a dry round-bottom flask equipped with a magnetic stir bar. Add a minimal amount of anhydrous ethyl acetate to create a slurry.

-

Heating: Gently heat the mixture to reflux with stirring. Add more hot solvent in small portions until all the solid has just dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield.

-

Cooling (Crystallization): Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is crucial for the formation of well-defined, pure crystals.[4] Once at room temperature, you may place the flask in an ice bath or refrigerator (0-4 °C) to maximize crystal formation.

-

Isolation: Collect the precipitated crystals by vacuum filtration using a Buchner funnel. Work quickly to minimize the absorption of atmospheric moisture.

-

Washing: Wash the crystals on the filter with a small amount of cold, anhydrous solvent (either ethyl acetate or a more non-polar solvent like diethyl ether) to remove any residual mother liquor.

-

Drying: Transfer the purified crystals to a clean, dry flask and dry them thoroughly in a vacuum oven. Drying at an elevated temperature (e.g., 60-80 °C) is often necessary to remove all traces of solvent and water.[7][9] The product should be a fine, white, free-flowing crystalline powder.[10]

Quantitative Data Summary

| Solvent System | Suitability for Quaternary Ammonium Tetrafluoroborates | Key Considerations | Reference(s) |

| Ethyl Acetate | Good solubility when hot, poor when cold. | Highly effective for many similar salts. Must be anhydrous. | [7] |

| Ethanol / Methanol | Good solubility, may require cooling to low temperatures. | Can be effective, but the high polarity may retain some polar impurities. Anhydrous grades are essential. | [8][9] |

| Acetonitrile | Good solubility, often used in electrochemical studies. | Excellent for obtaining high-purity material for electrochemical use. Hygroscopic and must be handled accordingly. | [2] |

| Water / Methanol Mix | Demonstrated for the analogous phosphonium salt. | Useful if the IL is highly water-soluble. Requires careful removal of water during drying. | [6] |

| Ethyl Acetate / Pentane | A good solvent/anti-solvent pair. | Allows for fine-tuned control over the crystallization point. | [7] |

| Ethyl Methyl Ketone | Reported as a good recrystallization solvent in patent literature. | May offer different selectivity for certain impurities compared to alcohols or esters. | [11] |

Troubleshooting Guide

Problem: The compound is fully dissolved but no crystals form, even after prolonged cooling in an ice bath.

-

Cause A: Solution is not supersaturated. Too much solvent was added during the dissolution step.

-

Solution: Gently heat the solution to evaporate a portion of the solvent under a stream of inert gas. Allow the concentrated solution to cool again.

-

-

Cause B: High impurity load. Impurities are inhibiting the nucleation of crystals.

-

Solution: Attempt to "crash out" the product by adding a non-solvent (e.g., anhydrous diethyl ether or pentane) dropwise to the stirred solution until it becomes cloudy. If this yields an oil, try purifying a portion of the material via column chromatography first to reduce the impurity load before attempting recrystallization again.

-

-

Cause C: Lack of nucleation sites. The flask may be too clean or smooth.

-

Solution 1 (Scratching): Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

-

Solution 2 (Seeding): If you have a small crystal of pure material from a previous batch, add it to the cold solution. This "seed crystal" will act as a template for further crystallization.

-

Problem: The purified product is still colored (e.g., yellow or brown).

-

Cause: Colored impurities are co-crystallizing with the product. These are often degradation products from the synthesis.[5]

-

Solution 1 (Charcoal Treatment): Dissolve the crude product in a suitable solvent (methanol or ethanol often work well for this). Add a small amount (1-2% by weight) of activated charcoal. Heat the mixture to a gentle boil for 10-15 minutes. The charcoal will adsorb many of the colored impurities. Filter the hot solution through a pad of Celite to remove the charcoal, then proceed with the recrystallization as usual. Be aware that charcoal can also adsorb some of your product, leading to a lower yield.[5]

-

Solution 2 (Repeat Recrystallization): A second recrystallization from a different solvent system may successfully remove the impurities that co-crystallized in the first system.

-

Problem: The recrystallization yield is extremely low.

-

Cause A: Too much solvent was used, and a significant amount of the product remains in the mother liquor.

-

Solution: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

-

-

Cause B: The product is more soluble in the cold solvent than anticipated.

-

Solution: Ensure you are cooling the solution to a sufficiently low temperature (e.g., 0 °C or below). When washing the crystals, use the absolute minimum amount of ice-cold solvent.

-

-

Cause C: Premature crystallization occurred during a hot filtration step (if performed).

-

Solution: Ensure the filtration apparatus (funnel, flask) is pre-heated before filtering a hot, saturated solution. Use a slight excess of solvent to prevent crystallization in the funnel stem.

-

References

- König, A., et al. (n.d.). Ultra Purification of Ionic Liquids by Melt Crystallization.

- König, A., et al. (n.d.). Ultra purification of Ionic Liquids by Melt Crystallisation. ResearchGate.

- (2004). A purification method of ionic liquids to obtain their high purity. Google Patents.

- (n.d.). Recovery and purification of ionic liquids from solutions: a review. PMC.

- Nockemann, P., et al. (2005). Purification of Imidazolium Ionic Liquids for Spectroscopic Applications. Academia.edu.

- (n.d.). Synthesis routes of Tributyl(methyl)phosphanium;tetrafluoroborate. Benchchem.

- (n.d.). Tetrabutylammonium tetrafluoroborate | 429-42-5. ChemicalBook.

- (n.d.). stability of tetrabutylammonium tetrafluoroborate in different organic solvents. Benchchem.

- (n.d.). Tetrabutylammonium Tetrafluoroborate: A Comprehensive Technical Guide to its Solubility in Organic Solvents. Benchchem.

- (2009). Method of purifying quaternary alkylammonium salt. Google Patents.

- (2015). Preparation method of triethylmethylammonium tetrafluoroborate. Google Patents.

- (2020). Electrolyte Solutions: Measurement and Correlation of the Solubility of Et4NBF4 in Different Solvents at Temperatures from (263.

- (2021). Transient Confinement of the Quaternary Tetramethylammonium Tetrafluoroborate Salt in Nylon 6,6 Fibres: Structural Developments for High Performance Properties. MDPI.

- (2022). Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base. MDPI.

- (n.d.). Thermal Stability of Dialkylimidazolium Tetrafluoroborate and Hexafluorophosphate Ionic Liquids: Ex Situ Bulk Heating to. White Rose Research Online.

- (2025). Recrystallization of TBAPF6 solvent help. Reddit.

- (2010). Thermal Decomposition of Tetrabutylammonium – tetrafluoroborate, hexafluorophosphate and perchlorate. Journal of Applicable Chemistry.

- (n.d.). China Tetrabutylammonium Tetrafluoroborate Manufacturers Suppliers Factory.

- (n.d.). Tetrabutylammonium tetrafluoroborate 99 429-42-5.

- (n.d.). Tetramethylammonium tetrafluoroborate. Chem-Impex.

- (n.d.). An In-Depth Technical Guide to the Synthesis and Purification of Tetrabutylammonium Tetrafluoroborate. Benchchem.

- (n.d.). Tetraethylammonium Tetrafluoroborate: A Comprehensive Technical Guide to Thermal Stability and Decomposition. Benchchem.

- (n.d.). Tetrabutylammonium Tetrafluoroborate | C16H36BF4N | CID 67932. PubChem.

- (n.d.). Tetrabutylammonium tetrafluoroborate for electrochemical analysis, = 99.0 429-42-5.

- (2007). Method for purifying quaternary ammonium tetrafluoroborate and electric double layer capacitor using the same. Google Patents.

- (2020). Method for preparing tetraethyl ammonium tetrafluoroborate by electrodialysis technology. Google Patents.

- (n.d.). Physicochemical characterisation of novel tetrabutylammonium aryltrifluoroborate ionic liquids. RSC Publishing.

- (n.d.). Synthesis and Purification of Tetraethylammonium Tetrafluoroborate for Electrochemical Studies: An In-depth Technical Guide. Benchchem.

- (2015). Thermal Decomposition of Tetrabutylammonium - Tetrafluoroborate, Hexafluorophosphate and Perchlorate. ResearchGate.

- (n.d.). Tetrabutylammonium tetrafluoroborate - Safety Data Sheet. ChemicalBook.

- (2025). SAFETY DATA SHEET. Sigma-Aldrich.

Sources

- 1. WO2004080974A1 - A purification method of ionic liquids to obtain their high purity - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Tetrabutylammonium tetrafluoroborate - Safety Data Sheet [chemicalbook.com]

- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 5. (PDF) Purification of Imidazolium Ionic Liquids for Spectroscopic Applications [academia.edu]

- 6. Synthesis routes of Tributyl(methyl)phosphanium;tetrafluoroborate [benchchem.com]

- 7. Tetrabutylammonium tetrafluoroborate | 429-42-5 [chemicalbook.com]

- 8. reddit.com [reddit.com]

- 9. EP1505057B1 - Method of purifying quaternary alkylammonium salt - Google Patents [patents.google.com]

- 10. Tetrabutylammonium Tetrafluoroborate | C16H36BF4N | CID 67932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. JP2007106753A - Method for purifying quaternary ammonium tetrafluoroborate and electric double layer capacitor using the same - Google Patents [patents.google.com]

Technical Support Center: Optimizing the Electrochemical Stability Window of N-butyl-N-methylpiperidinium Tetrafluoroborate (N1444 BF4)

Welcome to the technical support guide for N-butyl-N-methylpiperidinium Tetrafluoroborate (N1444 BF4), a promising ionic liquid (IL) for high-voltage electrochemical applications. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring and optimizing its electrochemical stability window (ESW). Our focus is on providing not just procedural steps, but the underlying scientific reasoning to empower you to make informed experimental decisions.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses foundational concepts regarding the ESW of N1444 BF4.

Q1: What exactly is the Electrochemical Stability Window (ESW) of N1444 BF4?

The ESW is the voltage range within which the ionic liquid remains electrochemically inert, meaning it does not undergo oxidation or reduction.[1] For an ionic liquid like N1444 BF4, the window is defined by two key limits:

-

Anodic Limit (Oxidative Stability): This is the highest positive potential the IL can withstand before its anionic component, the tetrafluoroborate (BF₄⁻), begins to oxidize.[2][3]

-

Cathodic Limit (Reductive Stability): This is the lowest negative potential the IL can withstand before its cationic component, the N-butyl-N-methylpiperidinium (N1444⁺), begins to reduce.[2][3]

Potentials applied beyond this window will cause the IL to degrade, leading to irreversible performance loss in an electrochemical device.[4]

Q2: Why is a wide ESW crucial for applications using N1444 BF4?

A wide ESW is a prerequisite for the development of high-energy-density devices like supercapacitors and high-voltage batteries.[1][5] N1444 BF4 is often selected as an electrolyte or additive in such systems.[6] A wider window allows for the use of higher voltage electrode materials without the risk of electrolyte decomposition, directly translating to higher energy storage capacity and improved device safety and lifespan.[7]

Q3: What are the primary factors that compromise the measured ESW of N1444 BF4?

While N1444 BF4 theoretically possesses a wide ESW, the practically measured value is highly sensitive to several factors. Understanding these is the first step toward optimization.

| Factor | Effect on ESW | Mitigation & Explanation |

| Water Content | Narrows the ESW. | Water undergoes electrolysis (hydrogen and oxygen evolution) at potentials well within the IL's intrinsic window, masking the true limits.[8] Furthermore, water can react with the BF₄⁻ anion to form hydrofluoric acid (HF), a highly reactive impurity.[8] Mitigation: Rigorous drying of the IL under vacuum and performing all experiments in an inert-atmosphere glovebox are critical. |

| Halide Impurities (e.g., Cl⁻, Br⁻) | Reduces the anodic (positive) limit. | Halides are residual impurities from the synthesis of many ionic liquids. They are easily oxidized at potentials lower than BF₄⁻, leading to a premature anodic breakdown.[4][8] Mitigation: Use high-purity grade (>99%) IL and consider additional purification steps if necessary. |

| Working Electrode Material | Significantly alters the measured ESW. | The electrode material can catalyze decomposition reactions. For instance, an activated carbon electrode with high surface area and catalytic sites will show a narrower ESW than a polished, inert glassy carbon electrode.[9] Mitigation: To measure the intrinsic ESW of the IL itself, use a highly polished, inert working electrode like glassy carbon (GC) or platinum (Pt).[10] |

| Reference Electrode Stability | Causes potential drift and inaccurate readings. | Traditional aqueous reference electrodes (e.g., Ag/AgCl) can leak water and ions into the IL, contaminating it.[11] Simple quasi-reference electrodes like a Pt wire can suffer from potential drift.[11][12] Mitigation: Use a stable, non-aqueous reference electrode, such as a Ag/Ag⁺ electrode in a separate compartment with the same IL, or use an internal ferrocene (Fc/Fc⁺) standard.[13][14] |

| Cutoff Current Density | Determines the onset potential. | The "limit" of the ESW is not an absolute point but is defined by the potential at which the current density reaches a pre-determined threshold (e.g., 0.1 mA/cm²).[9] This is an operational definition. Mitigation: Clearly define and consistently use a specific cutoff current density for all comparative measurements. State this value explicitly in all reports. |

Q4: What is the recommended technique for measuring the ESW?

Linear Sweep Voltammetry (LSV) and Cyclic Voltammetry (CV) are the standard methods.[7]

-

Linear Sweep Voltammetry (LSV): This is the most direct method to determine the decomposition points.[7] The potential is swept in one direction (either positive or negative from the open-circuit potential) until the current increases exponentially, indicating breakdown.[15][16]

-

Cyclic Voltammetry (CV): In CV, the potential is swept back and forth between two limits.[17][18] It is excellent for assessing the reversibility of redox processes and identifying impurities that may appear as small peaks within the main window.[19][20] For determining the absolute limits, LSV is often preferred for its simplicity.[7]

Part 2: Experimental Protocol & Workflow

Adhering to a rigorous and validated protocol is essential for obtaining accurate and reproducible ESW measurements.

Detailed Protocol: ESW Determination by Linear Sweep Voltammetry (LSV)

This protocol outlines the steps for measuring the anodic and cathodic limits of N1444 BF4 using a three-electrode setup.

1. Materials & Equipment:

-

High-purity (>99%) N1444 BF4.

-

Potentiostat/Galvanostat.

-

Three-electrode electrochemical cell.

-

Working Electrode (WE): Glassy Carbon (GC) disk (e.g., 3 mm diameter), polished to a mirror finish.

-

Counter Electrode (CE): Platinum wire or mesh with a surface area significantly larger than the WE.

-

Reference Electrode (RE): Non-aqueous Ag/Ag⁺ reference electrode or a leak-free Ag/AgCl electrode. A Pt wire can be used as a quasi-reference, but results should be calibrated with an internal standard like ferrocene.

-

Inert-atmosphere glovebox (e.g., Argon-filled) with O₂ and H₂O levels <1 ppm.

2. Pre-Experiment Preparation (Inside Glovebox):

-

IL Drying: Dry the N1444 BF4 under high vacuum at an elevated temperature (e.g., 80-100 °C) for at least 24 hours to remove residual water. Transfer to the glovebox without exposure to air.

-

WE Polishing: Polish the GC electrode surface using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse with a suitable anhydrous solvent (e.g., acetonitrile) and dry thoroughly under vacuum. A smooth, mirror-like finish is crucial for reproducibility.

3. Cell Assembly (Inside Glovebox):

-

Assemble the three-electrode cell.

-

Add the dried N1444 BF4 to the cell.

-

Position the electrodes: The RE tip should be placed as close as possible to the WE surface to minimize iR drop. The CE should be placed further away to ensure a uniform electric field.

4. Electrochemical Measurement (LSV):

-

Connect the cell to the potentiostat.

-

Allow the system to rest for 30-60 minutes to reach thermal equilibrium and a stable Open Circuit Potential (OCP).

-

Anodic Scan: Perform an LSV scan starting from the OCP towards a positive potential (e.g., +6 V vs. RE).

-

Cathodic Scan: Using a fresh aliquot of IL and a re-polished WE, perform an LSV scan starting from the OCP towards a negative potential (e.g., -6 V vs. RE).

5. Recommended LSV Parameters:

| Parameter | Recommended Value | Rationale |

| Scan Rate | 1 to 10 mV/s | A slower scan rate provides a more accurate measure of the thermodynamic stability limits.[9] Faster scans can overestimate the ESW. |

| Start Potential | Open Circuit Potential (OCP) | Starting from OCP ensures the system is at equilibrium before applying the potential sweep. |

| End Potential | Sufficiently high/low to observe decomposition (e.g., ±6 V) | The potential should be swept far enough to clearly capture the exponential current increase. |

| Cutoff Current Density | 0.1 - 0.5 mA/cm² | This is the operational definition of decomposition. This value must be chosen and reported consistently. |

6. Data Analysis:

-

Plot the resulting current density (mA/cm²) versus the applied potential (V).

-

The potential at which the current density reaches your pre-defined cutoff value is defined as the anodic or cathodic limit.

-

The ESW is the difference between the anodic and cathodic limits (ESW = E_anodic - E_cathodic).

Experimental Workflow Diagram

Caption: Logic tree for troubleshooting common ESW issues.

References

-

Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers in Chemistry. Available at: [Link]

-

Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC. National Center for Biotechnology Information. Available at: [Link]

-

Electrochemical Stability of Ionic Liquids: General Influences and Degradation Mechanisms. ResearchGate. Available at: [Link]

-

Rationale for the implementation of reference electrodes in ionic liquids. Royal Society of Chemistry. Available at: [Link]

-

Reference electrodes for electrochemistry in ionic liquids - can anyone help?. ResearchGate. Available at: [Link]

-

Reference Electrode for Ionic Liquids. PalmSens. Available at: [Link]

-

Thermal, electrochemical and radiolytic stabilities of ionic liquids. Royal Society of Chemistry. Available at: [Link]

-

Reference Electrode for Ionic Liquids. ResearchGate. Available at: [Link]

-

Reference Electrodes with Ionic Liquid Salt Bridge: When Will These Innovative Novel Reference Electrodes Gain Broad Acceptance?. ACS Publications. Available at: [Link]

-

Influence of solvents on electrochemical stability window of ionic liquid solutions. ScienceDirect. Available at: [Link]

-

Cyclic voltammetry. Wikipedia. Available at: [Link]

-

Electrochemical performance of 1-butyl-4-methylpyridinium tetrafluoroborate ionic liquid electrolyte for graphene-based double layer capacitor. ResearchGate. Available at: [Link]

-

Electrochemical performance of 1-butyl-4-methylpyridinium tetrafluoroborate ionic liquid electrolyte for graphene-based double l. IOPscience. Available at: [Link]

-

Electrochemical Measurements: Cyclic Voltammetry. Nanoscience Instruments. Available at: [Link]

-

Tutorial 30-Exploring the Potential Window for Electrochemical Energy Storage Systems. YouTube. Available at: [Link]

-

Cyclic Voltammetry - CV Electrochemical Technique. Gamry Instruments. Available at: [Link]

-

What is proper cell config. to measure the electrochemical stability window of gel electrolyte?. ResearchGate. Available at: [Link]

-

Linear sweep voltammetry curves of ionic liquid polymer electrolyte membrane. ResearchGate. Available at: [Link]

-

Linear sweep voltammograms of ionic liquids at varying concentration of... ResearchGate. Available at: [Link]

-

Understanding interface stability in solid-state batteries. Ceder Group. Available at: [Link]

-

What are possible causes of large fluctuations in measurements during Electrochemical tests?. ResearchGate. Available at: [Link]

-

A Critical Review for an Accurate Electrochemical Stability Window Measurement of Solid Polymer and Composite Electrolytes. MDPI. Available at: [Link]

-

Linear Sweep Voltammetry. MTX Labs. Available at: [Link]

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. researchgate.net [researchgate.net]

- 3. Thermal, electrochemical and radiolytic stabilities of ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. roco.global [roco.global]

- 7. Stability Testing for Electrochemical Applications - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 8. Frontiers | Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids [frontiersin.org]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. electrochemistryresources.com [electrochemistryresources.com]

- 12. researchgate.net [researchgate.net]

- 13. Rationale for the implementation of reference electrodes in ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. ossila.com [ossila.com]

- 16. mtxlabsglobal.com [mtxlabsglobal.com]

- 17. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 18. Cyclic Voltammetry - CV Electrochemical Technique Gamry Instruments [gamry.com]

- 19. Cyclic voltammetry (CV) – the essential analytical technique for catalyst research | Metrohm [metrohm.com]

- 20. nanoscience.com [nanoscience.com]

Technical Support Center: Stabilizing the Tetrafluoroborate Anion in Aqueous Solutions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical protocols for preventing the hydrolysis of the tetrafluoroborate anion (BF₄⁻) in aqueous solutions. Our goal is to equip you with the foundational knowledge and actionable steps to ensure the stability and integrity of your experiments.

Frequently Asked Questions (FAQs): The Fundamentals

Q1: Why is my aqueous solution of sodium tetrafluoroborate turning acidic and showing a precipitate?

This is a classic sign of tetrafluoroborate (BF₄⁻) hydrolysis. The BF₄⁻ anion, while often considered relatively stable, can react with water.[1] This reaction occurs in a stepwise fashion, where fluoride ions are sequentially replaced by hydroxyl (-OH) groups from water.[2]

The overall reaction can be summarized as: BF₄⁻ + 3H₂O ⇌ B(OH)₃ + 4HF

The products of this reaction are boric acid (B(OH)₃) and hydrofluoric acid (HF).[2] The generation of HF is what causes the solution to become more acidic over time. Depending on the cation present (e.g., Na⁺, K⁺) and the solution's concentration, the solubility limits of the resulting salts or boric acid may be exceeded, leading to precipitation.

Q2: What is the chemical mechanism behind BF₄⁻ hydrolysis?

The hydrolysis of BF₄⁻ is a multi-step process involving several hydroxyfluoroborate intermediates.[2]

The pathway is as follows:

-

BF₄⁻ + H₂O ⇌ [BF₃(OH)]⁻ + HF

-

[BF₃(OH)]⁻ + H₂O ⇌ [BF₂(OH)₂]⁻ + HF

-

[BF₂(OH)₂]⁻ + H₂O ⇌ [BF(OH)₃]⁻ + HF

-

[BF(OH)₃]⁻ + H₂O ⇌ B(OH)₃ + HF + OH⁻

Each step is an equilibrium reaction, meaning the process is reversible. However, in open systems or under conditions that favor the forward reaction, the decomposition can proceed to completion.

Q3: What primary factors accelerate the hydrolysis of the tetrafluoroborate anion?

Several key experimental conditions can significantly impact the stability of the BF₄⁻ anion in aqueous solutions. Understanding these factors is the first step toward prevention.

-

Temperature: Increased temperature is a major catalyst for hydrolysis.[1] Higher temperatures provide the necessary activation energy for the reaction to proceed at a much faster rate. For instance, the decomposition of [C₄mim][BF₄] in an aqueous solution (pH 3) increases from 1.37% in 24 hours at 298 K (25°C) to 13.4% at 373 K (100°C).[2]

-

pH: The pH of the solution plays a critical role. Both strongly acidic and alkaline conditions can accelerate hydrolysis.[2] Acidic conditions can promote the displacement of fluoride, while alkaline environments facilitate nucleophilic attack by hydroxide ions.[2]

-

Concentration: While seemingly counterintuitive, water concentration is a critical factor. In mixtures with organic solvents, hydrolysis may only become significant when the water concentration exceeds a certain threshold, such as 80 mol% in some ionic liquid systems.[2]

| Factor | Condition | Impact on Hydrolysis Rate | Causality |

| Temperature | High (e.g., > 40°C) | Significant Increase | Provides activation energy, destabilizes the B-F bond.[2] |

| pH | Acidic (e.g., < 4) | Increase | Promotes fluoride displacement.[2] |

| pH | Alkaline (e.g., > 9) | Significant Increase | Accelerates decomposition via nucleophilic attack by OH⁻.[2] |

| Water Content | High | Increase | Water is a reactant in the hydrolysis equilibrium.[2] |

Proactive Prevention: Protocols & Best Practices

Q4: How can I prepare and store an aqueous tetrafluoroborate solution to maximize its shelf life?

The key to long-term stability is controlling the factors that drive hydrolysis. For many applications, preparing a stock solution under optimal conditions is the most reliable approach.

Protocol: Preparation of a Stabilized Sodium Tetrafluoroborate (NaBF₄) Aqueous Stock Solution (1 M)

Materials:

-

High-purity Sodium Tetrafluoroborate (NaBF₄)

-

High-purity water (Type I or equivalent, degassed if possible)

-

Calibrated pH meter and electrode

-

0.1 M Hydrofluoric Acid (HF) solution (handle with extreme care and appropriate PPE)

-

Volumetric flasks and storage bottles (preferably polypropylene or other plastic, not glass)

Procedure:

-

Vessel Selection: Use a clean, dry polypropylene or PTFE volumetric flask. Avoid using glass, as the hydrofluoric acid generated during any minor hydrolysis can etch the silica in glass, which can alter concentrations and introduce impurities.[3]

-

Dissolution: Weigh the required amount of NaBF₄ for a 1 M solution (109.79 g/L) and add it to the flask. Add approximately 80% of the final volume of high-purity water.

-

Temperature Control: Perform the dissolution in a cold water bath (e.g., 4-10°C) to minimize initial hydrolysis.

-

pH Adjustment (Crucial Step): Once the salt is fully dissolved, measure the pH. It will likely be near neutral. Carefully add the 0.1 M HF solution dropwise while gently stirring until the pH is between 3.0 and 4.0 . This slightly acidic condition helps to suppress the equilibrium shift towards the hydrolysis products.

-

Final Volume: Bring the solution to the final volume with cold, high-purity water.

-

Storage: Transfer the solution to a tightly sealed polypropylene bottle. Store in a refrigerator at 2-8°C .

-

Labeling: Clearly label the bottle with the contents, concentration, preparation date, and storage conditions. A properly prepared solution can be stable for several weeks to months, but periodic quality control is recommended.

Q5: What are the best practices for handling tetrafluoroborate salts and solutions in the lab?

-

Work in a Dry Environment: When weighing solid tetrafluoroborate salts, which can be hygroscopic, work in an environment with low humidity or in a glove box if possible.[4][5]

-

Use Non-Aqueous Solvents: If your experimental chemistry allows, consider using a non-aqueous solvent to eliminate the source of hydrolysis entirely.

-

Keep it Cool: Always keep your aqueous tetrafluoroborate solutions cold. Use an ice bath during your experiments if the protocol can tolerate low temperatures.

-

Avoid Strong Bases: Do not add strong bases to your tetrafluoroborate solution unless it is a required step of a reaction. This will rapidly accelerate decomposition.[2]

Troubleshooting Guide: Addressing Hydrolysis Issues

Q6: I suspect my tetrafluoroborate solution has started to hydrolyze. How can I confirm this and quantify the degradation?

Confirming and quantifying hydrolysis is essential for troubleshooting. The most direct method is to measure the concentration of the primary byproduct: the fluoride ion (F⁻).

Protocol: Quantification of Free Fluoride by Fluoride Ion-Selective Electrode (F-ISE)

This protocol provides a reliable method to determine the extent of BF₄⁻ hydrolysis by measuring the increase in free fluoride concentration.

Equipment:

-

Fluoride Ion-Selective Electrode (F-ISE)

-

Standard reference electrode (e.g., Ag/AgCl)

-

Ion meter or pH/mV meter

-

Magnetic stirrer and stir bars

Reagents:

-

Total Ionic Strength Adjustment Buffer (TISAB): Purchase a commercial TISAB solution or prepare one. TISAB is critical as it maintains a constant ionic strength, decomplexes fluoride from interfering ions, and buffers the pH to an optimal range for measurement.

-

Fluoride Standard Solutions: Prepare a series of sodium fluoride (NaF) standards (e.g., 1 ppm, 10 ppm, 100 ppm) in high-purity water.

Procedure:

-

Calibration Curve:

-

For each fluoride standard, pipette 50.0 mL into a beaker.

-

Add 50.0 mL of TISAB solution and mix well.

-

Immerse the F-ISE and reference electrode in the solution and stir gently.

-

Record the millivolt (mV) reading once stable.

-

Plot the mV readings (y-axis) against the logarithm of the fluoride concentration (x-axis) to create a calibration curve.

-

-

Sample Measurement:

-

Pipette 50.0 mL of your tetrafluoroborate solution into a clean beaker.

-

Add 50.0 mL of TISAB solution and mix.

-

Measure the stable mV reading of your sample using the same procedure.

-

-

Calculation:

-

Use the calibration curve equation to calculate the concentration of free fluoride in your sample.

-

By knowing the initial concentration of your BF₄⁻ solution, you can calculate the molar percentage of hydrolysis. For every mole of BF₄⁻ that fully hydrolyzes, four moles of F⁻ are produced.

-

Other advanced techniques for characterization include ion chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy .[1][6]

Q7: My experiment failed, and I believe BF₄⁻ hydrolysis is the culprit. What should I do?

Use the following decision-making workflow to diagnose and resolve the issue.

Caption: Troubleshooting workflow for BF₄⁻ hydrolysis.

References

-

Freire, M. G., Neves, C. M. S. S., Marrucho, I. M., Coutinho, J. A. P., & Fernandes, A. M. (2010). Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids. The Journal of Physical Chemistry A, 114(11), 3744–3749. Available from: [Link]

-

ResearchGate. (n.d.). Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. Available from: [Link]

-

Gagnon, A., et al. (2009). Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. Organic Letters, 11(21), 4728–4731. Available from: [Link]

-